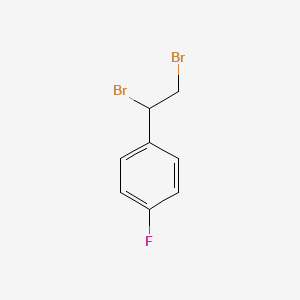

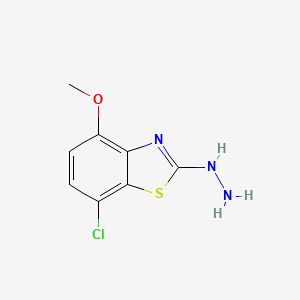

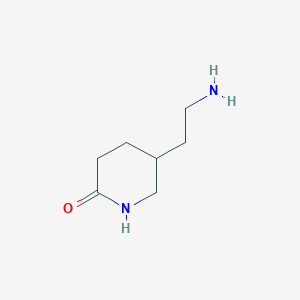

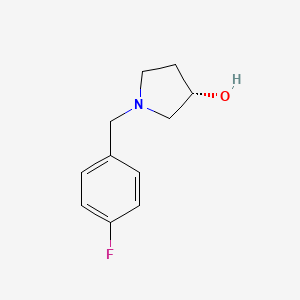

![molecular formula C13H14N6O B1439369 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204298-32-7](/img/structure/B1439369.png)

3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Overview

Description

Compounds containing a triazole ring, such as [1,2,4]triazolo[4,3-b]pyridazine, are of significant interest due to their extensive therapeutic uses . They are often used as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives often involves the latest synthetic approaches . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .

Molecular Structure Analysis

The structure of these compounds often involves a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .

Chemical Reactions Analysis

The chemical reactions of these compounds often involve cyclization with loss of nitrogen after amination .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds often depend on their specific structure and substituents .

Scientific Research Applications

Cancer Therapy Development

3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been explored in the development of cancer therapies. Bradbury et al. (2013) discussed the discovery of AZD3514, a small-molecule androgen receptor downregulator for the treatment of advanced prostate cancer. Modifications of the triazolopyridazine moiety led to the development of AZD3514, which is undergoing clinical trials (Bradbury et al., 2013).

Antidiabetic Drug Synthesis

Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines as potential anti-diabetic drugs. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, showing promising insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Gyoten et al. (2003) synthesized a series of triazolo[1, 5-b]pyridazines with cyclic amines, exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These compounds showed potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antibacterial and Antifungal Activities

Reddy and Reddy (2010) synthesized a series of novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines showing notable antibacterial and antifungal activities at higher concentrations (Reddy & Reddy, 2010).

Future Directions

properties

IUPAC Name |

3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-2-10(20-9-1)13-16-15-11-3-4-12(17-19(11)13)18-7-5-14-6-8-18/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQGWQOFYZJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.